REACTION_CXSMILES
|
N1C=C[CH:3]=N1.[N:6]1[CH:11]=CC=[CH:8][C:7]=1[CH2:12][C:13]1[NH:17]N=NN=1.[N+:18]([O-:21])(O)=[O:19]>S(=O)(=O)(O)O>[N+:18]([C:12]1[C:13]([CH3:3])=[N:17][N:6]([CH3:11])[C:7]=1[CH3:8])([O-:21])=[O:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CC1=NN=NN1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The acidic solution was heated on a steam bath for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C(=NN(C1C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |